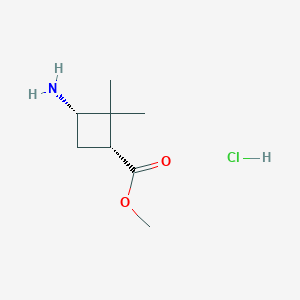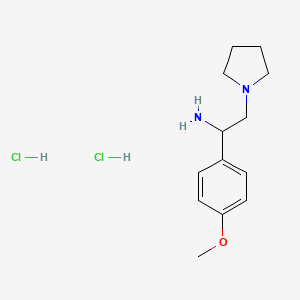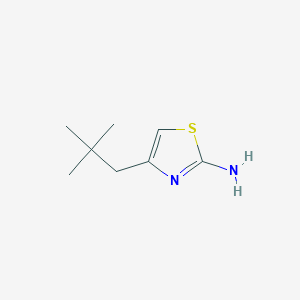
4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid
説明
The compound “4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid” is a complex organic molecule that contains a pyridine ring and a 1,2,3-triazole ring. The presence of these rings suggests that the compound could have interesting chemical properties and potential applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like cross-coupling reactions . The Suzuki-Miyaura cross-coupling reaction is a common method used for creating bonds between two carbon atoms .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the pyridine and 1,2,3-triazole rings. These rings are aromatic and typically contribute to planarity in molecular structures .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the carboxylic acid group (-COOH) is typically reactive and can participate in reactions like esterification or amide formation. The pyridine ring can act as a base and participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature .科学的研究の応用
Biomedical Applications
The compound is part of the 1H-Pyrazolo[3,4-b]pyridines group, which are heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have been described in more than 5500 references, including 2400 patents , indicating their significant role in biomedical research.
Adsorption of Volatile Organic Compounds (VOCs)
Compounds similar to “4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid” have been used for the adsorption of halogenated volatile organic compounds (VOCs), iodine, carbon dioxide (CO2), and hydrogen . This suggests potential applications in environmental science and pollution control.
Suzuki-Miyaura Coupling Reactions
The compound has been used as a reagent for palladium-catalyzed Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction, used to synthesize biaryls, an important class of compounds in medicinal chemistry.
Antimicrobial Activity
Triazole derivatives, which include “5-pyridin-4-yl-2H-triazole-4-carboxylic acid”, have shown broad biological activities, such as antimicrobial effects . This suggests potential applications in the development of new antimicrobial agents.
Antioxidant Activity
Triazole derivatives have also been studied for their antioxidant potential . Antioxidants are important compounds that reduce or eliminate free radicals, protecting cells against oxidative injury.
Antiviral Activity
Research has been conducted to study the antiviral potential of substituted 1,2,4-triazole analogues . Given the structural similarity, “5-pyridin-4-yl-2H-triazole-4-carboxylic acid” may also have potential antiviral applications.
Herbicidal Activities
Some compounds similar to “5-pyridin-4-yl-2H-triazole-4-carboxylic acid” have shown herbicidal activities against Brassica campestris . This suggests potential applications in agriculture as a herbicide.
Anticancer Activities
Triazole compounds, including “5-pyridin-4-yl-2H-triazole-4-carboxylic acid”, have shown anticancer activities . This suggests potential applications in the development of new anticancer drugs.
Safety and Hazards
特性
IUPAC Name |
5-pyridin-4-yl-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)7-6(10-12-11-7)5-1-3-9-4-2-5/h1-4H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRUJYCUEGMQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



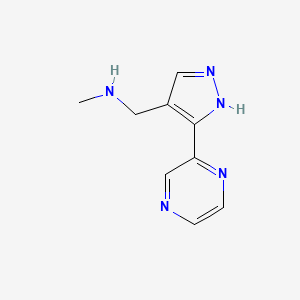



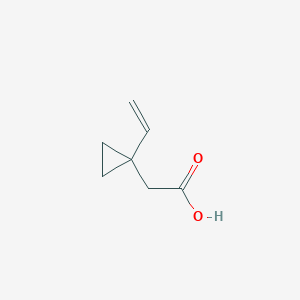
![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1470149.png)
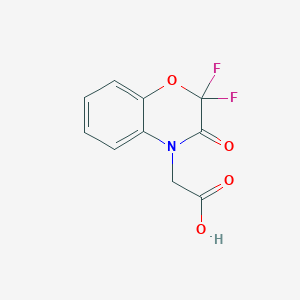
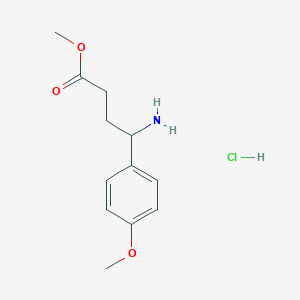
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1470155.png)
![2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B1470156.png)

